Product packaging for CDK6 degrader CP-10(Cat. No.:)

CDK6 degrader CP-10

Cat. No.: B1192479
M. Wt: 871.96
InChI Key: PACRWHUPEPCFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclin-Dependent Kinases (CDKs) in Cellular Homeostasis

Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other cellular processes. nih.govmdpi.com Their activity is dependent on binding to regulatory subunit proteins called cyclins. nih.gov This complex formation is a critical step in ensuring the orderly progression of the cell cycle through its various phases. wikipedia.orgnih.gov

CDK6, in conjunction with its close homolog CDK4, is a key regulator of the G1 to S phase transition in the cell cycle. wikipedia.orgnih.gov Activated by D-type cyclins, the CDK6-cyclin D complex phosphorylates the retinoblastoma protein (pRb). wikipedia.orgnih.gov This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. wikipedia.org This positions CDK6 as a critical switch that responds to external mitogenic signals to commit a cell to division. wikipedia.org

Beyond its canonical role in cell cycle control, CDK6 exhibits functions that are independent of its kinase activity. nih.govresearchgate.net Evidence suggests that CDK6 can act as a transcriptional regulator, influencing the expression of genes involved in processes like angiogenesis, the formation of new blood vessels. nih.govnih.govnih.gov For instance, CDK6 has been shown to induce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.govnih.gov This dual functionality highlights the complex role of CDK6 in both normal cellular processes and in the pathology of diseases like cancer. nih.govresearchgate.net Furthermore, CDK6 can sequester cell cycle inhibitors, such as p27Kip1, preventing them from inhibiting other CDK complexes and thereby indirectly promoting cell cycle progression. tandfonline.com

Fundamental Roles of CDK6 in Cell Cycle Progression

Pathophysiological Implications of CDK6 Dysregulation in Malignancies

Dysregulation of the cell cycle is a hallmark of cancer, and the CDK6 pathway is frequently altered in various tumor types. wikipedia.orgmdpi.commdpi.com

Elevated levels of CDK6 are observed in a variety of cancers, including lymphoid malignancies, breast cancer, and glioblastomas. nih.govnih.govmdpi.com This overexpression can drive uncontrolled cell proliferation. mdpi.com In some cancers, CDK6 is not just overexpressed but also acts as a driving force behind the disease. nih.gov For example, in certain types of leukemia, high levels of CDK6 are a key feature. nih.gov Furthermore, CDK6 overexpression has been linked to resistance to certain cancer therapies. wikipedia.orgmdpi.com

The development of small molecule inhibitors that target the ATP-binding pocket of kinases has been a major strategy in cancer therapy. frontiersin.org Several CDK4/6 inhibitors, such as palbociclib (B1678290), have been approved for the treatment of certain cancers. nih.govfrontiersin.org However, the high degree of similarity in the ATP-binding pocket between CDK4 and CDK6 makes the development of selective inhibitors challenging. mdpi.comrsc.org This lack of selectivity can lead to off-target effects. rsc.org A more significant challenge is the development of drug resistance. frontiersin.orgmdpi.compharmiweb.com Cancer cells can develop mutations in the CDK6 gene that reduce the binding affinity of these inhibitors, or they can activate alternative signaling pathways to bypass the need for CDK6 activity. frontiersin.orgfrontiersin.orgmdpi.com

CDK6 Overexpression and Oncogenic Driver Functions

Evolution of Protein Degradation as a Therapeutic Modality

Targeted protein degradation has emerged as a new therapeutic paradigm to overcome the limitations of traditional inhibitors. acs.orgdundee.ac.ukdana-farber.org This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate disease-causing proteins. cellsignal.comthermofisher.com

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the forefront of this technology. acs.orgthermofisher.com A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. acs.orgmedchemexpress.com This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein, which marks it for degradation by the proteasome. acs.orgdundee.ac.uk This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. dundee.ac.ukthermofisher.com This strategy offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms. dundee.ac.ukdana-farber.orgcellsignal.com

The CDK6 Degrader CP-10

CP-10 is a PROTAC designed to specifically target CDK6 for degradation. invivochem.commedchemexpress.com It is composed of a palbociclib moiety, which binds to CDK6, and a pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ligase, connected by a linker. invivochem.comnih.gov

CompoundTargetE3 Ligase RecruiterLinker
CP-10CDK6Pomalidomide (for CRBN)Click reaction derived linker

Research has demonstrated that CP-10 is a potent and highly selective degrader of CDK6. invivochem.commedchemexpress.comnih.gov In human glioblastoma U251 cells, CP-10 induced approximately 72% degradation of CDK6 at a concentration of 10 nM and 89% at 100 nM. medchemexpress.comnih.gov The degradation of CDK4 was significantly weaker, highlighting the selectivity of CP-10 for CDK6. frontiersin.orgnih.gov The half-maximal degradation concentration (DC50) for CDK6 was determined to be approximately 2.1 nM. frontiersin.orginvivochem.commedchemexpress.com

Cell LineCP-10 ConcentrationCDK6 Degradation
U251 (Glioblastoma)10 nM~72%
U251 (Glioblastoma)100 nM~89%

Furthermore, CP-10 has shown the ability to degrade mutated forms of CDK6 that are resistant to palbociclib. frontiersin.orgnih.gov It also demonstrated potent anti-proliferative activity in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. frontiersin.orgmedchemexpress.comnih.gov For example, the IC50 of CP-10 was approximately 10 nM in MM.1S multiple myeloma cells and 8 nM in Mino mantle cell lymphoma cells, which was significantly more potent than palbociclib. frontiersin.orgmedchemexpress.comnih.gov

Cell LineCompoundIC50
MM.1S (Multiple Myeloma)CP-10~10 nM
MM.1S (Multiple Myeloma)Palbociclib~200 nM
Mino (Mantle Cell Lymphoma)CP-10~8 nM
Mino (Mantle Cell Lymphoma)Palbociclib~45 nM

These findings underscore the potential of CP-10 as a promising therapeutic agent for cancers driven by CDK6 dysregulation, offering a novel strategy to overcome the limitations of conventional CDK inhibitors.

Principles of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that form the cornerstone of targeted protein degradation. medchemexpress.com A typical PROTAC consists of two key components connected by a linker: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com This dual binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. This ubiquitination marks the protein for degradation by the proteasome, a cellular machinery responsible for breaking down unwanted or damaged proteins. medchemexpress.com

Advantages of Targeted Protein Degradation Over Enzymatic Inhibition

Targeted protein degradation offers several advantages over traditional enzymatic inhibition. While inhibitors merely block the catalytic activity of a protein, degraders physically eliminate the entire protein. mdpi.com This can be particularly advantageous for proteins like CDK6, which may have functions beyond their kinase activity, such as roles in transcriptional regulation. ashpublications.org By removing the entire protein, both catalytic and non-catalytic functions are abrogated. ashpublications.org Furthermore, because PROTACs act catalytically, a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more potent and sustained biological effect. scienceopen.com This approach can also be effective against drug-resistant mutations that prevent inhibitor binding, as the PROTAC may still be able to induce degradation. frontiersin.org

Rationale for Developing Highly Selective CDK6 Degraders

The development of highly selective CDK6 degraders is driven by the need to overcome the limitations of existing CDK4/6 inhibitors. medchemexpress.com Due to the high degree of similarity in the ATP-binding pockets of CDK4 and CDK6, creating inhibitors that are highly selective for one over the other has been a significant challenge. mdpi.com While dual CDK4/6 inhibitors have shown clinical success, the inhibition of CDK4 can lead to side effects such as neutropenia. ashpublications.org A selective CDK6 degrader could potentially mitigate these side effects while still effectively targeting CDK6-dependent cancers. ashpublications.org

Moreover, selective degradation allows for a more precise investigation of the specific biological roles of CDK6, distinct from those of CDK4. nih.gov The development of compounds like CP-10, which demonstrates preferential degradation of CDK6 over CDK4, represents a significant step towards achieving this goal and offers a promising new strategy for treating cancers driven by CDK6. frontiersin.orgnih.gov

Detailed Research Findings on CP-10

CP-10 is a PROTAC that was developed by linking the CDK4/6 inhibitor palbociclib with pomalidomide, a recruiter of the Cereblon (CRBN) E3 ligase. frontiersin.orgmedchemexpress.com

Biochemical and Cellular Activity

In cellular assays, CP-10 has demonstrated potent and selective degradation of CDK6. In human glioblastoma U251 cells, CP-10 induced approximately 72% degradation of CDK6 at a concentration of 10 nM and 89% at 100 nM. medchemexpress.comnih.gov The half-maximal degradation concentration (DC50) for CDK6 was determined to be approximately 2.1 nM. medchemexpress.commedchemexpress.com The degradation of CDK6 was observed to begin around the 2-hour mark and was complete by 6 hours. nih.gov The mechanism of degradation was confirmed to be mediated by the ubiquitin-proteasome system, as the effect was blocked by a proteasome inhibitor (carfilzomib) and a neddylation inhibitor (MLK-4924), which is required for the activity of the CRBN E3 ligase. nih.gov

CP-10 has also shown impressive anti-proliferative activity in various cancer cell lines. In multiple myeloma (MM.1S) cells, CP-10 exhibited an IC50 of approximately 10 nM, and in mantle cell lymphoma (Mino) cells, the IC50 was around 8 nM. medchemexpress.commedchemexpress.com

Cell LineAssayMetricValue
U251 (human glioblastoma)CDK6 Degradation% Degradation at 10 nM~72% medchemexpress.comnih.gov
U251 (human glioblastoma)CDK6 Degradation% Degradation at 100 nM89% mdpi.commedchemexpress.comnih.gov
U251 (human glioblastoma)CDK6 DegradationDC50~2.1 nM medchemexpress.commedchemexpress.com
MM.1S (multiple myeloma)ProliferationIC50~10 nM medchemexpress.commedchemexpress.com
Mino (mantle cell lymphoma)ProliferationIC50~8 nM medchemexpress.commedchemexpress.com

Selectivity Profile

A key feature of CP-10 is its remarkable selectivity for CDK6 over its close homolog, CDK4. The degradation of CDK4 induced by CP-10 was found to be significantly weaker, with a DC50 value that was 50 to 80 times higher than that for CDK6. nih.govmedchemexpress.com This selectivity is noteworthy given that the parent inhibitor, palbociclib, targets both CDK4 and CDK6 with similar affinity. nih.gov The preferential degradation of CDK6 is thought to be due to the formation of a more stable ternary complex between CP-10, CDK6, and CRBN, as well as the higher number of lysine (B10760008) residues on CDK6 (18) compared to CDK4 (11), which are the sites for ubiquitination. nih.gov Quantitative proteomic analysis further confirmed the high selectivity of CP-10, with CDK6 being the most significantly downregulated protein in cells treated with the compound. nih.gov

Efficacy Against Resistant Forms of CDK6

Properties

Molecular Formula

C44H49N13O7

Molecular Weight

871.96

IUPAC Name

4-((2-(2-(4-((4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50)

InChI Key

PACRWHUPEPCFHX-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCN4N=NC(CN5CCN(C6=CC=C(NC7=NC=C(C(C)=C(C(C)=O)C(N8C9CCCC9)=O)C8=N7)N=C6)CC5)=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK6 degrader CP-10

Origin of Product

United States

Molecular Design Principles and Preclinical Characterization of Cdk6 Degrader Cp 10

Structural Conception and Ligand Selection for CP-10

The design of CP-10 is a prime example of the rational approach underlying PROTAC development, which involves the linkage of two distinct ligands: one to bind the target protein and another to recruit an E3 ubiquitin ligase. nih.gov

CP-10 incorporates a derivative of Palbociclib (B1678290) as its CDK6-binding moiety. nih.govmedchemexpress.com Palbociclib is a well-established, FDA-approved inhibitor of both CDK4 and CDK6, which are highly homologous serine/threonine kinases crucial for the G1 to S phase transition of the cell cycle. frontiersin.orgcancerresearchuk.orgwikipedia.org The selection of the Palbociclib scaffold provides a high-affinity anchor to CDK6. nih.govfrontiersin.org The piperazine (B1678402) moiety of Palbociclib extends into the solvent-exposed region of the kinase, providing a suitable attachment point for the linker without significantly compromising its binding affinity. nih.gov

To trigger the degradation of CDK6, CP-10 employs a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govmedchemexpress.com CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The specific CRBN-recruiting ligand used in CP-10 is Pomalidomide (B1683931). nih.govnih.gov The choice of CRBN as the E3 ligase is significant, as it has been successfully utilized in numerous PROTACs. frontiersin.org Interestingly, studies have shown that for CDK6 degradation, recruitment of CRBN was effective, whereas attempts to use other E3 ligases like VHL, MDM2, or cIAP did not result in degradation. frontiersin.orgfrontiersin.org

The final structure of CP-10 is a heterobifunctional molecule where the Palbociclib and Pomalidomide moieties are connected by a flexible linker. nih.govmedchemexpress.com The length and composition of this linker are critical for optimal ternary complex formation and subsequent degradation. nih.govfrontiersin.org In the case of CP-10, a shorter linker was found to be more effective, suggesting it provides a favorable spatial orientation for the recruitment of CRBN to CDK6. nih.govfrontiersin.org

Integration of CDK6-Binding Ligand (e.g., Palbociclib Scaffold)

Mechanistic Dissection of CP-10-Induced CDK6 Degradation

The mechanism by which CP-10 eliminates CDK6 involves a series of orchestrated molecular events, culminating in the targeted protein's destruction.

The cornerstone of CP-10's activity is the formation of a stable ternary complex, consisting of CDK6, CP-10, and the CRBN E3 ligase. nih.govnih.gov This complex brings the target protein (CDK6) into close proximity with the E3 ligase machinery. nih.gov The stability of this ternary complex is a key determinant of the efficiency and selectivity of degradation. nih.govnih.gov Although Palbociclib itself binds to both CDK4 and CDK6, CP-10 demonstrates a remarkable preference for degrading CDK6 over CDK4. nih.govmedchemexpress.com This selectivity is attributed to a more stable and "matched" ternary complex formation with CDK6 compared to CDK4. nih.gov The differential stability may arise from specific protein-protein interactions between CDK6 and CRBN that are less favorable in the corresponding CDK4 complex. nih.gov

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of CDK6. royalsocietypublishing.orgnih.gov This process, known as poly-ubiquitination, marks the CDK6 protein for destruction. The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. f1000research.commedsci.orgnih.gov The dependence of CP-10's activity on the ubiquitin-proteasome system has been experimentally confirmed. Treatment with a proteasome inhibitor, such as carfilzomib, completely abrogates the degradation of CDK6 induced by CP-10. nih.gov Similarly, inhibition of neddylation, a process required for the activity of the CRL4^CRBN^ ligase, also blocks the effect of CP-10. nih.gov

Studies have characterized the kinetics of CDK6 degradation induced by CP-10. In human glioblastoma U251 cells, time-lapse analysis revealed that CDK6 degradation begins at approximately 2 hours and is largely complete by 6 hours. nih.gov CP-10 demonstrates potent degradation activity, with a DC₅₀ (the concentration required to degrade 50% of the target protein) of approximately 2.1 nM for CDK6 in U251 cells. nih.govmedchemexpress.com In the same cell line, CP-10 induced nearly 72% degradation of CDK6 at a concentration of 10 nM and 89% at 100 nM. nih.govmedchemexpress.com In contrast, the degradation of CDK4 was significantly weaker, with a DC₅₀ that was 50 to 80 times higher than that for CDK6. nih.govmedchemexpress.com This highlights the preferential degradation of CDK6 by CP-10.

Cell LineTargetDC₅₀% Degradation (10 nM)% Degradation (100 nM)
U251CDK6~2.1 nM~72%~89%
U251CDK4~150-180 nMWeaker than CDK6Weaker than CDK6

Elucidation of Ubiquitin-Proteasome System Dependency

Specificity and Selectivity Profile of CP-10

CP-10 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). medchemexpress.comguidetopharmacology.org It is a bifunctional molecule that links the CDK4/6 inhibitor palbociclib with pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comguidetopharmacology.org This design facilitates the recruitment of the E3 ligase to the palbociclib-bound CDK6, leading to its ubiquitination and subsequent degradation by the proteasome. medchemexpress.comnih.gov

Concentration-Dependent Degradation Efficacy of CDK6

The degradation of CDK6 by CP-10 is highly potent and occurs in a concentration-dependent manner. In human glioblastoma U251 cells, CP-10 demonstrates a half-maximal degradation concentration (DC50) of approximately 2.1 nM. medchemexpress.commedchemexpress.cominvivochem.com At a concentration of 10 nM, CP-10 induces nearly 72% degradation of CDK6. medchemexpress.comnih.gov Increasing the concentration to 100 nM results in an even more pronounced degradation of about 89%. medchemexpress.comnih.govmdpi.com Studies have also shown that CP-10 can effectively degrade mutated and overexpressed forms of CDK6. medchemexpress.cominvivochem.commdpi.com

Table 1: Concentration-Dependent Degradation of CDK6 by CP-10 in U251 Cells

Metric Value Reference
DC₅₀ 2.1 nM medchemexpress.commedchemexpress.cominvivochem.com
% Degradation at 10 nM ~72% medchemexpress.comnih.gov
% Degradation at 100 nM ~89% medchemexpress.comnih.govmdpi.com

Differential Degradation of CDK6 Versus CDK4 and Other Kinase Family Members

A key feature of CP-10 is its remarkable selectivity for degrading CDK6 over its close homolog, CDK4, despite the fact that the parent inhibitor, palbociclib, targets both kinases with similar potency. nih.govresearchgate.net The degradation of CDK4 induced by CP-10 is significantly weaker, with a DC50 value that is 50 to 80 times higher than that for CDK6. nih.govmedchemexpress.cominvivochem.comfrontiersin.org The calculated DC50 for CDK4 is approximately 150-180 nM, compared to 2.1 nM for CDK6. nih.govmdpi.com This selectivity is notable given the high sequence homology between the two kinases. nih.gov Further examinations of CP-10's effects on other CDKs and kinases have confirmed its high selectivity for CDK6, with no significant off-target degradation observed among other kinase family members. nih.gov

Table 2: Differential Degradation Efficacy of CP-10

Target Protein DC₅₀ Selectivity (Fold Difference vs. CDK6) Reference
CDK6 ~2.1 nM - nih.govmdpi.com
CDK4 ~150-180 nM 50-80 fold weaker nih.govmedchemexpress.commdpi.com

Off-Target Protein Degradation Analysis

To assess the broader selectivity of CP-10, quantitative proteomic analyses have been performed. These studies confirmed that after a 4-hour treatment with CP-10, CDK6 was the most significantly down-regulated protein in the cell. nih.gov The analysis did identify a few other proteins that were down-regulated, including ZFP91 and MAP2K7 (MKK7). nih.gov However, the degradation of these potential off-targets was found to be transient. nih.gov Both ZFP91 and MAP2K7 levels returned to normal after 24 hours of CP-10 treatment, in stark contrast to the sustained and significant degradation of CDK6. nih.gov The transient decrease in ZFP91 was noted as a potential response to the pomalidomide component of the PROTAC, as ZFP91 has been previously identified as a substrate of the CRL4-CRBN ubiquitin ligase. nih.gov

Preclinical Efficacy and Biological Impact of Cdk6 Degrader Cp 10

In Vitro Cellular Activity in Diverse Cancer Cell Lines

CP-10 has demonstrated significant in vitro cellular activity across a range of cancer cell lines, primarily by inhibiting cell proliferation through targeted CDK6 degradation. nih.gov

Inhibition of Cell Proliferation in Hematopoietic Malignancies (e.g., Multiple Myeloma, Mantle Cell Lymphoma)

CP-10 has shown potent cell inhibition potential in several hematopoietic cancer cell lines. It exhibited a better inhibitory effect than palbociclib (B1678290) in multiple myeloma MM.1S cells, with an IC₅₀ of approximately 10 nM, compared to palbociclib's IC₅₀ of approximately 200 nM. frontiersin.org Similarly, in mantle cell lymphoma Mino cells, CP-10 demonstrated superior anti-proliferative activity with an IC₅₀ of approximately 8 nM, whereas palbociclib had an IC₅₀ of approximately 45 nM. frontiersin.org CP-10 also showed comparable activities in leukemia cell lines. frontiersin.org These findings highlight the impressive potency of CP-10 in inhibiting the proliferation of various hematopoietic cancer cells, including multiple myeloma and mantle cell lymphoma. medchemexpress.comnih.govmedchemexpress.com

Here is a table summarizing the in vitro proliferation inhibition data for CP-10 and Palbociclib in select hematopoietic cancer cell lines:

Cell LineCancer TypeCP-10 IC₅₀ (nM)Palbociclib IC₅₀ (nM)
MM.1SMultiple Myeloma≈10≈200
MinoMantle Cell Lymphoma≈8≈45
THP-1LeukemiaComparableComparable
HL-60LeukemiaComparableComparable
RPMI8226Multiple MyelomaWeaker than PD-

Note: "Comparable" indicates similar activity, and "Weaker than PD" indicates weaker activity compared to Palbociclib (PD).

Efficacy in Solid Tumor Cell Models (e.g., Glioblastoma)

Beyond hematopoietic malignancies, CP-10 has also shown efficacy in solid tumor cell models. In human glioblastoma U251 cells, CP-10 induced significant degradation of CDK6. nih.govfrontiersin.orgcancer-research-network.com At a concentration of 10 nM, CP-10 resulted in nearly 72% degradation of CDK6, and at 100 nM, the degradation reached 89%. frontiersin.orgcancer-research-network.comchemicalprobes.orginvivochem.com The DC₅₀ (half-maximal degradation concentration) of CP-10 for CDK6 in U251 cells was reported to be 2.1 nM. frontiersin.orgcancer-research-network.comchemicalprobes.orginvivochem.com The degradation of CDK6 in U251 cells commenced at approximately 2 hours and was completed by 6 hours. chemicalprobes.org The degradation of CDK4 induced by CP-10 was considerably weaker than that of CDK6, with a DC₅₀ approximately 50-80 fold higher. nih.govfrontiersin.orgcancer-research-network.cominvivochem.com This indicates a preferential degradation of CDK6 over CDK4 in this cell line. chemicalprobes.org CP-10 also showed robust CDK6 degradation in U251 cells. mdpi.com

Context-Dependent Cellular Responses to CP-10 Treatment

The cellular response to CP-10 treatment can be context-dependent, suggesting variability based on cell type and potentially the endogenous levels or ratios of CDK4 and CDK6. nih.gov For instance, while CP-10 demonstrated superior potency in MM.1S cells compared to pomalidomide (B1683931) and the combination of palbociclib and pomalidomide, its activity was significantly weaker than palbociclib in another multiple myeloma cell line, RPMI8226. nih.gov The differential response observed in various cell lines suggests that cell context specificity or dependence on endogenous CDK4 or CDK6 levels or their ratios may influence the effectiveness of CP-10. nih.govchemicalprobes.org Although a significant selectivity for CDK6 degradation over CDK4 is observed in U251 cells, this selectivity appears to be cell line dependent, and monitoring of CDK4 degradation in specific cell lines is recommended. chemicalprobes.org

Modulation of CDK6 Levels in Resistance Mechanisms

CP-10 has demonstrated the ability to modulate CDK6 levels in cancer cells, particularly in the context of drug resistance mechanisms. nih.gov

Degradation of Overexpressed CDK6 in Drug-Resistant Cell Lines

Overexpression of CDK6 has been identified as a mechanism contributing to resistance to CDK4/6 inhibitors in various cancer types. cancer-research-network.comnih.gov CP-10 has shown efficacy in degrading overexpressed CDK6. nih.govmedchemexpress.combroadpharm.com In an Ewing's sarcoma cell line (A-673) engineered to overexpress CDK6, treatment with CP-10 successfully reduced the elevated CDK6 levels. mdpi.com This indicates that CDK6-targeting PROTACs like CP-10 may offer a strategy to overcome drug resistance driven by CDK6 overexpression. nih.govmdpi.comnih.gov CP-10 has been shown to effectively degrade both wild-type and overexpressed CDK6. frontiersin.org

Efficacy Against Specific CDK6 Point Mutations (e.g., D163G, S178P)

Point mutations in CDK6, such as D163G and S178P, have been predicted to potentially lead to resistance to CDK6 inhibitors by attenuating drug binding or causing CDK6 hyper-activation. medchemexpress.comnih.govcancer-research-network.com CP-10 has demonstrated the capacity to induce the degradation of these specific mutated forms of CDK6. nih.govmedchemexpress.combroadpharm.comsemanticscholar.org Studies have shown that CP-10 can degrade the D163G and S178P mutants of CDK6 as efficiently as wild-type CDK6, indicating the robustness of CP-10 induced degradation against these mutations. nih.gov While the degradation of CDK6 D163G was slightly compromised compared to wild-type, it remained significant, suggesting that despite a potentially compromised binding affinity due to the mutation, the interaction is sufficient to facilitate degradation. nih.gov The successful degradation of palbociclib binding site mutants supports the potential of CP-10 to overcome palbociclib resistance. nih.gov

Restoration of Sensitivity in CDK4/6 Inhibitor-Resistant Cellular Models

Resistance to CDK4/6 inhibitors (CDK4/6i), such as palbociclib, is a significant challenge in cancer therapy. biotheryx.comresearchgate.net Mechanisms of resistance often involve the upregulation or alteration of CDK6. medchemexpress.commdpi.combiotheryx.com CP-10 has demonstrated the ability to overcome such resistance in preclinical models. Studies have shown that CP-10 can induce the degradation of both wild-type and mutated or overexpressed forms of CDK6. invivochem.comnih.govmedchemexpress.commedchemexpress.comfrontiersin.orgtandfonline.com

Specifically, CP-10 has been tested in palbociclib-resistant breast cancer cell lines, including those with CDK6 copy amplification (MCF-7 CDK6N2) and FAT1 loss (MCF-7 FAT1 CR). nih.gov In these models, CP-10 successfully induced the degradation of CDK6 and CDK4, and importantly, inhibited cell proliferation. nih.gov This suggests that CDK6-targeting PROTAC degraders like CP-10 represent a potential strategy to counteract drug resistance driven by CDK6 overexpression. nih.govfrontiersin.org

Furthermore, CP-10 has shown efficacy in degrading mutated forms of CDK6, such as CDK6D163G and CDK6S178P, which are predicted to affect palbociclib binding or result in hyperactivation. nih.govfrontiersin.org While the degradation of CDK6D163G was slightly weakened compared to wild-type, it remained remarkable, indicating that the palbociclib moiety within CP-10 retains sufficient affinity to induce degradation despite the mutation. frontiersin.org

Investigation of Downstream Biological Effects

The degradation of CDK6 by CP-10 leads to a cascade of downstream biological effects that impact cell cycle progression, apoptosis, and global protein and gene expression.

Impact on Retinoblastoma Protein (Rb) Phosphorylation Status

CDK4 and CDK6, in complex with D-type cyclins, are key regulators of the cell cycle, primarily by phosphorylating the retinoblastoma protein (Rb). biotheryx.commdpi.comtechscience.comrsc.orgsemanticscholar.org Phosphorylation of Rb by CDK4/6 is crucial for releasing E2F transcription factors, which drive the expression of genes necessary for G1-S phase transition. biotheryx.comtechscience.comsemanticscholar.org

CP-10 mediated degradation of CDK6 results in a decrease in the phosphorylation of Rb, particularly at residue S780. nih.govbiotheryx.comresearchgate.net This reduction in phosphorylated Rb is consistent with the inhibition of CDK6 kinase activity, even though CP-10's primary mechanism is degradation rather than direct kinase inhibition. nih.gov The decrease in phosphorylated Rb levels is rapid and sustained following CP-10 treatment. biotheryx.com

Influence on Cell Cycle Progression and Apoptotic Pathways

The dephosphorylation of Rb induced by CDK6 degradation by CP-10 leads to the hypophosphorylated state of Rb, which sequesters E2F transcription factors, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression. techscience.comsemanticscholar.org This ultimately results in cell cycle arrest, predominantly in the G1 phase. biotheryx.com

Transcriptional and Proteomic Changes Induced by CDK6 Degradation

Targeted protein degradation can lead to broader cellular changes beyond the direct target. Quantitative proteomic analysis following CP-10 treatment has confirmed the significant downregulation of CDK6 as the primary target. nih.gov While CDK6 was the most prominently affected protein, some other proteins, such as ZFP91 and MAP2K7 (MKK7), were also observed to be downregulated. nih.gov ZFP91 has been reported as an IMiD-dependent substrate of CRL4CRBN, which aligns with CP-10's mechanism involving the CRBN E3 ligase. nih.gov

Transcriptional changes induced by CDK6 degradation are also an important area of study. CDK6 has known roles in transcriptional regulation, both kinase-dependent and kinase-independent. mdpi.comrsc.org Studies with other CDK6 PROTACs have shown that the transcriptional response can mirror that of kinase inhibition, suggesting that the transcriptional role of CDK6 might be primarily linked to its kinase activity in certain contexts. mdpi.com However, the unique ability of degraders to completely remove the protein, potentially impacting scaffolding or other non-catalytic functions, could lead to distinct transcriptional or proteomic profiles compared to kinase inhibitors.

Differentiation of Degradation-Mediated Phenotypes from Kinase Inhibition

A key aspect of PROTACs like CP-10 is their ability to induce protein degradation rather than solely inhibiting kinase activity. While CP-10 is derived from the CDK4/6 inhibitor palbociclib, its kinase inhibitory activity for CDK4 or CDK6 is significantly weaker than that of palbociclib itself. nih.govchemicalprobes.org This suggests that the observed cellular effects of CP-10 are primarily due to the degradation of CDK6 rather than residual kinase inhibition. nih.gov

Evidence supporting the degradation-mediated phenotype includes the robust decrease in CDK6 protein levels upon CP-10 treatment, which correlates with the inhibition of cell proliferation and reduction in phosphorylated Rb. nih.gov Non-degrading PROTACs, designed as controls, have shown minimal inhibition of cell proliferation, further highlighting the importance of degradation for CP-10's activity. nih.gov

The selectivity of CP-10 for CDK6 degradation over CDK4 is noteworthy, despite palbociclib being a dual CDK4/6 inhibitor. invivochem.comnih.govmedchemexpress.commedchemexpress.comfrontiersin.orgchemicalprobes.org This preferential degradation is thought to be influenced by the formation of a more stable ternary complex between CP-10, CDK6, and the CRBN E3 ligase compared to the complex with CDK4. nih.gov Factors such as linker design and the number of lysine (B10760008) residues available for ubiquitination on the target protein may contribute to this selectivity. nih.gov This differential degradation profile can lead to distinct biological outcomes compared to dual CDK4/6 inhibition, allowing for the exploration of CDK6-specific functions.

Here is a summary of key data points regarding CP-10's degradation efficacy:

Cell LineTargetDC50 (nM)Degradation at 10 nMDegradation at 100 nMSource
Human glioblastoma U251CDK62.1~72%~89% invivochem.comnih.govmedchemexpress.commedchemexpress.comchemicalprobes.org
Human glioblastoma U251CDK4150-180Weaker than CDK6Weaker than CDK6 nih.govmedchemexpress.commedchemexpress.comfrontiersin.orgchemicalprobes.org

Note: DC50 represents the half-maximal degradation concentration.

The ability of CP-10 to induce potent and selective degradation of CDK6, particularly in contexts of CDK4/6 inhibitor resistance, underscores its potential as a therapeutic agent. nih.govmedchemexpress.comfrontiersin.org

Rationales for Combination Approaches with Other Preclinical Agents

The development of resistance to CDK4/6 inhibitors is a significant challenge in cancer therapy acs.org. Combination strategies involving CDK6 degraders like CP-10 with other preclinical agents are being explored to enhance efficacy and circumvent resistance. The rationale for such combinations stems from the multifaceted nature of cancer progression and resistance mechanisms.

Combining CDK6 degradation with agents targeting complementary pathways could lead to synergistic effects. For instance, resistance to CDK4/6 inhibitors can arise from alterations in various signaling pathways, including those involving PI3K, receptor tyrosine kinases (RTKs), or other cell cycle regulators acs.orgresearchgate.net. Preclinical combinations of CDK4/6 inhibitors with agents targeting these pathways have shown promise ccf.org. Applying this principle to CDK6 degraders, co-treatment with inhibitors of these alternative pathways could prevent or overcome adaptive resistance mechanisms that emerge upon CDK6 depletion alone.

Furthermore, given that CDK6 can have kinase-independent functions rsc.org, combining a degrader that eliminates the protein with agents that address these non-catalytic roles or downstream effectors could be beneficial. Research into the broader biological networks governed by CDK6 degradation (as discussed in Section 4.4.3) will inform the selection of rational combination partners.

Comparative Analysis, Resistance Mechanisms, and Future Perspectives in Cdk6 Targeted Protein Degradation Research

Mechanisms of Potential Resistance to CDK6 Degradation

Potential for Overcoming Intrinsic and Acquired Resistance through Combination Strategies

CDK6 overexpression is a reported mechanism of resistance to CDK4/6 inhibitors in various cancers, including breast cancer cancer-research-network.comacs.org. CP-10 has shown the ability to degrade overexpressed CDK6 in preclinical models, suggesting its potential to overcome resistance driven by this mechanism cancer-research-network.comnih.govfrontiersin.orgmdpi.com.

Acquired resistance to CDK4/6 inhibitors can also involve mutations in CDK6 that reduce inhibitor binding affinity or hyperactivate the kinase cancer-research-network.comacs.org. While CP-10 was designed based on palbociclib (B1678290), it has demonstrated the capacity to degrade certain mutated forms of CDK6, such as CDK6D163G and CDK6S178P, albeit with slightly weakened degradation compared to wild-type in some cases nih.govfrontiersin.org. Combining CP-10 with agents that target these specific resistance-conferring mutations or downstream pathways activated by hyperactive CDK6 could further enhance its effectiveness.

Moreover, resistance can arise from changes in E3 ligase expression or function. Since CP-10 relies on CRBN for degradation guidetopharmacology.orgcancer-research-network.comacs.org, resistance could theoretically develop through mechanisms affecting CRBN expression or its interaction with CP-10 or CDK6 rsc.org. Combining CP-10 with agents that upregulate CRBN or utilize alternative degradation pathways could be a strategy to mitigate such resistance.

Advanced Research Directions for CDK6 Degraders

The field of targeted protein degradation is rapidly evolving, and several advanced research directions are being explored to improve the efficacy and expand the applicability of CDK6 degraders.

Exploration of Novel E3 Ligase Recruitment for Enhanced Degradation

PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to ubiquitination and degradation cancer-research-network.comresearchgate.net. CP-10 utilizes the CRBN E3 ligase guidetopharmacology.orgcancer-research-network.comacs.org. However, the cellular abundance and activity of specific E3 ligases can vary across different cell types and disease states, potentially impacting the efficacy of a PROTAC researchgate.net. Furthermore, resistance mechanisms can involve alterations in the recruited E3 ligase rsc.org.

Exploring the recruitment of novel E3 ligases for CDK6 degradation is a key research direction rsc.orgx-mol.netnih.gov. Studies have investigated palbociclib-based PROTACs that recruit E3 ligases other than CRBN, such as Von Hippel-Lindau (VHL) and Inhibitor of Apoptosis Protein (IAP) ligases rsc.orgx-mol.netnih.gov. These studies have shown that recruiting different E3 ligases can influence the degradation efficiency and selectivity for CDK6 versus CDK4 rsc.orgx-mol.netnih.gov. Identifying E3 ligases that are highly expressed or particularly active in specific cancer types could lead to the development of more potent and tissue-selective CDK6 degraders.

Investigation of Alternative Degradation Modalities (e.g., Molecular Glues)

While PROTACs are a prominent modality for targeted protein degradation, other approaches, such as molecular glues, are also being investigated mdpi.comnih.govnih.gov. Molecular glues are smaller molecules that induce or stabilize an interaction between a target protein and an E3 ligase, effectively "gluing" them together to facilitate degradation mdpi.comnih.gov.

Research into molecular glues for CDK6 degradation represents an alternative strategy mdpi.comnih.govnih.gov. Unlike bifunctional PROTACs, molecular glues are typically monovalent and can offer different pharmacokinetic and pharmacodynamic properties nih.gov. Exploring molecular glues that target CDK6 could provide alternative therapeutic options, potentially overcoming some of the challenges associated with PROTACs, such as size limitations or the need for optimal linker design drugdiscoverychemistry.com. Some research highlights the potential of molecular glues to induce the degradation of proteins like Helios by recruiting CRBN acs.orgnih.gov. While not specifically focused on CDK6, this demonstrates the principle of molecular glue-mediated degradation via CRBN, which is relevant given CP-10's mechanism.

Elucidation of Broader Biological Networks Governed by CDK6 Degradation

Beyond its well-established role in cell cycle regulation through the phosphorylation of retinoblastoma protein (Rb) biorxiv.orgdovepress.comrsc.org, CDK6 is increasingly recognized to have kinase-independent functions and participate in broader biological networks rsc.orgbiorxiv.org. Targeted degradation of CDK6 with agents like CP-10 provides a tool to dissect these diverse roles by completely removing the protein, as opposed to inhibition which only blocks its enzymatic activity mdpi.comrsc.org.

Research into the biological networks governed by CDK6 degradation involves investigating its impact on processes beyond the cell cycle, such as transcription, gene expression, and interactions with other proteins biorxiv.orgdovepress.comashpublications.org. Studies have indicated that CDK6 can influence transcriptional networks mdpi.com. Furthermore, CDK6 has been implicated in regulating proteins like HIF-1α through mechanisms involving E3 ligases such as Smurf2 oncotarget.com. Understanding these broader interactions and pathways affected by CDK6 degradation can reveal novel therapeutic opportunities and potential biomarkers for response or resistance. Bioinformatics analysis has also been used to identify CDK6-related genes and their involvement in pathways beyond the core cell cycle machinery, such as those related to serine/threonine protein kinase activity dovepress.com. Degradation of CDK6 may also impact apoptotic networks ashpublications.org.

Investigating the consequences of complete CDK6 depletion using degraders like CP-10 can provide a more comprehensive understanding of its cellular functions compared to kinase inhibition, potentially uncovering new vulnerabilities in cancer cells that can be exploited therapeutically.

Data Tables

Compound NameTargetMechanismE3 Ligase RecruitedDC50 (U251 cells)Selectivity (vs CDK4)PubChem CID
CP-10CDK6PROTAC DegraderCRBN2.1 nM cancer-research-network.commedchemexpress.comnih.gov50-80 fold selective medchemexpress.comnih.govchemicalprobes.org138911323 guidetopharmacology.orginvivochem.com
Cell LineCP-10 IC50Palbociclib IC50
MM.1S (Multiple Myeloma)≈ 10 nM cancer-research-network.commedchemexpress.comfrontiersin.org200 nM frontiersin.org
Mino (Mantle Cell Lymphoma)≈ 8 nM cancer-research-network.commedchemexpress.comfrontiersin.org45 nM frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
CP-10138911323 guidetopharmacology.orginvivochem.com
Palbociclib5330371
Pomalidomide (B1683931)216326
Ribociclib71627340
Abemaciclib5330543
Roscovitine (Seliciclib)160355 nih.gov
Carfilzomib10138352
MLN-492411254114
Thalidomide5426

Note: PubChem CIDs for Palbociclib, Pomalidomide, Ribociclib, Abemaciclib, Carfilzomib, MLN-4924, and Thalidomide were found through separate PubChem searches to fulfill the requirement of listing all mentioned compounds and their CIDs.CP-10 is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). This bifunctional molecule leverages the cellular ubiquitin-proteasome system for targeted protein degradation cancer-research-network.comacs.org. CP-10 achieves this by linking palbociclib, a known CDK4/6 inhibitor, with pomalidomide, a ligand that recruits the cereblon (CRBN) E3 ligase guidetopharmacology.orgcancer-research-network.comacs.org. This structural design facilitates the formation of a ternary complex involving CDK6, CP-10, and the CRL4CRBN E3 ubiquitin ligase machinery, ultimately leading to the ubiquitination and subsequent proteasomal degradation of CDK6 guidetopharmacology.orgcancer-research-network.comacs.org.

Preclinical investigations have highlighted CP-10's potent, selective, and remarkable capacity for CDK6 degradation cancer-research-network.commedchemexpress.com. In human glioblastoma U251 cells, CP-10 demonstrated a DC50 of 2.1 nM, resulting in approximately 72% CDK6 degradation at 10 nM and 89% at 100 nM cancer-research-network.commedchemexpress.comnih.gov. A key characteristic of CP-10 is its significantly weaker effect on CDK4 degradation, with a DC50 estimated to be 50-80 fold higher than that for CDK6, underscoring its high selectivity for CDK6 medchemexpress.comnih.govchemicalprobes.org. CP-10 has also shown efficacy in inhibiting the proliferation of various hematopoietic cancer cell lines, including multiple myeloma (MM.1S cells, IC50 ≈ 10 nM) and mantle cell lymphoma (Mino cells, IC50 ≈ 8 nM) cancer-research-network.commedchemexpress.com. Furthermore, research indicates that CP-10 can effectively degrade both mutated and overexpressed forms of CDK6, suggesting its potential utility in overcoming certain resistance mechanisms encountered with traditional CDK4/6 inhibitors cancer-research-network.commedchemexpress.comnih.govfrontiersin.org.

Targeted protein degradation, particularly through the use of PROTACs like CP-10, presents a compelling strategy to circumvent the limitations associated with conventional kinase inhibitors. Unlike inhibitors that solely block enzymatic activity, degraders facilitate the complete removal of the target protein, offering a potential means to address both the kinase-dependent and kinase-independent functions of CDK6 mdpi.comrsc.org.

Preclinical Strategies for Enhanced Therapeutic Efficacy

Rationales for Combination Approaches with Other Preclinical Agents

The emergence of resistance to CDK4/6 inhibitors represents a significant hurdle in the clinical management of cancer acs.org. Consequently, exploring combination strategies that pair CDK6 degraders like CP-10 with other preclinical agents is an active area of research aimed at improving therapeutic efficacy and overcoming resistance. The rationale for such combinations is rooted in the complex and often redundant nature of cancer signaling and resistance pathways.

Combining CDK6 degradation with agents that target complementary or parallel pathways holds the potential for synergistic anti-tumor effects. Resistance to CDK4/6 inhibitors can arise from alterations in various signaling cascades, including those involving the PI3K pathway, receptor tyrosine kinases (RTKs), or other components of the cell cycle regulatory machinery acs.orgresearchgate.net. Preclinical studies evaluating combinations of CDK4/6 inhibitors with inhibitors of these alternative pathways have demonstrated promising results ccf.org. Extending this principle to CDK6 degraders, co-treatment with inhibitors targeting these bypass or adaptive resistance pathways could effectively prevent or overcome the emergence of resistance mechanisms that may arise following CDK6 depletion alone.

Moreover, recognizing that CDK6 possesses kinase-independent roles rsc.org, combining a degrader that eliminates the protein with agents that address these non-catalytic functions or their downstream effectors could offer a more comprehensive therapeutic approach. Insights gained from research into the broader biological networks influenced by CDK6 degradation (as detailed in Section 4.4.3) will be instrumental in identifying rational and effective combination partners.

Potential for Overcoming Intrinsic and Acquired Resistance through Combination Strategies

Overexpression of CDK6 has been identified as a mechanism contributing to resistance to CDK4/6 inhibitors in various malignancies, including breast cancer cancer-research-network.comacs.org. CP-10 has demonstrated the capacity to degrade overexpressed CDK6 in preclinical models, suggesting its potential to counteract resistance driven by this specific mechanism cancer-research-network.comnih.govfrontiersin.orgmdpi.com.

Acquired resistance to CDK4/6 inhibitors can also stem from mutations within CDK6 that lead to reduced binding affinity for the inhibitor or result in hyperactivation of the kinase cancer-research-network.comacs.org. While CP-10's design is based on palbociclib, it has shown the ability to induce the degradation of certain mutated forms of CDK6, such as CDK6D163G and CDK6S178P. Although the degradation efficiency for these mutants might be slightly reduced compared to wild-type CDK6 in some contexts, it remains significant nih.govfrontiersin.org. Combining CP-10 with agents specifically designed to target these resistance-conferring mutations or the downstream pathways activated by hyperactive CDK6 could further enhance its therapeutic effectiveness.

Furthermore, alterations in the expression or function of E3 ligases can contribute to resistance. As CP-10 relies on CRBN for its degradative activity guidetopharmacology.orgcancer-research-network.comacs.org, resistance could theoretically develop through mechanisms impacting CRBN expression or its interaction with CP-10 or CDK6 rsc.org. Strategies involving the combination of CP-10 with agents that can upregulate CRBN expression or utilize alternative E3 ligases for degradation could potentially mitigate such resistance mechanisms.

Advanced Research Directions for CDK6 Degraders

The field of targeted protein degradation is characterized by rapid advancements, and several sophisticated research avenues are being pursued to enhance the efficacy and broaden the therapeutic applicability of CDK6 degraders.

Exploration of Novel E3 Ligase Recruitment for Enhanced Degradation

Exploring the recruitment of novel E3 ligases for CDK6 degradation represents a crucial research direction rsc.orgx-mol.netnih.gov. Studies have investigated palbociclib-based PROTACs designed to recruit E3 ligases other than CRBN, including Von Hippel-Lindau (VHL) and Inhibitor of Apoptosis Protein (IAP) ligases rsc.orgx-mol.netnih.gov. These studies have revealed that the choice of E3 ligase can impact both the efficiency and the selectivity of CDK6 degradation relative to CDK4 rsc.orgx-mol.netnih.gov. Identifying E3 ligases that are highly expressed or particularly active in specific cancer subtypes could pave the way for the development of CDK6 degraders with improved potency and potentially enhanced tissue selectivity.

Investigation of Alternative Degradation Modalities (e.g., Molecular Glues)

While PROTACs are a prominent and successful modality for targeted protein degradation, other approaches, such as molecular glues, are also under active investigation mdpi.comnih.govnih.gov. Molecular glues are typically smaller molecules that function by inducing or stabilizing a direct interaction between a target protein and an E3 ligase, effectively "gluing" them together to promote degradation mdpi.comnih.gov.

Research into the development of molecular glues for CDK6 degradation represents an alternative therapeutic strategy mdpi.comnih.govnih.gov. Unlike bifunctional PROTACs, molecular glues are generally monovalent and may exhibit different pharmacokinetic and pharmacodynamic profiles nih.gov. Investigating molecular glues that target CDK6 could provide alternative therapeutic options and potentially overcome some of the inherent challenges associated with PROTACs, such as limitations imposed by their larger size or the complexities of linker design drugdiscoverychemistry.com. Some research highlights the ability of molecular glues to induce the degradation of proteins like Helios by recruiting CRBN acs.orgnih.gov. While this specific example does not focus on CDK6, it illustrates the principle of molecular glue-mediated degradation via CRBN, which is relevant given CP-10's mechanism of action.

Elucidation of Broader Biological Networks Governed by CDK6 Degradation

Beyond its well-established role in regulating the cell cycle through the phosphorylation of the retinoblastoma protein (Rb) biorxiv.orgdovepress.comrsc.org, CDK6 is increasingly recognized to possess kinase-independent functions and to be involved in more extensive biological networks rsc.orgbiorxiv.org. The targeted degradation of CDK6 using agents like CP-10 offers a valuable tool to dissect these diverse roles by achieving complete protein removal, a distinct outcome compared to kinase inhibition which only blocks enzymatic activity mdpi.comrsc.org.

Research aimed at elucidating the biological networks governed by CDK6 degradation involves investigating its influence on processes beyond the cell cycle, including transcriptional regulation, gene expression profiles, and interactions with other cellular proteins biorxiv.orgdovepress.comashpublications.org. Studies have indicated that CDK6 can impact transcriptional networks mdpi.com. Furthermore, CDK6 has been implicated in the regulation of proteins such as HIF-1α through mechanisms involving E3 ligases like Smurf2 oncotarget.com. A deeper understanding of these broader interactions and pathways affected by CDK6 degradation can unveil novel therapeutic targets and potential biomarkers that could predict response or resistance to treatment. Bioinformatics analyses have also been employed to identify genes functionally related to CDK6 and their involvement in pathways extending beyond core cell cycle control, such as those associated with serine/threonine protein kinase activity dovepress.com. Degradation of CDK6 may also influence apoptotic pathways ashpublications.org.

Investigating the consequences of complete CDK6 depletion using degraders like CP-10 can provide a more comprehensive understanding of its multifaceted cellular functions compared to approaches relying solely on kinase inhibition, potentially uncovering new vulnerabilities in cancer cells that can be therapeutically exploited.

Data Tables

Compound NameTargetMechanismE3 Ligase RecruitedDC50 (U251 cells)Selectivity (vs CDK4)PubChem CID
CP-10CDK6PROTAC DegraderCRBN2.1 nM cancer-research-network.commedchemexpress.comnih.gov50-80 fold selective medchemexpress.comnih.govchemicalprobes.org138911323 guidetopharmacology.orginvivochem.com
Cell LineCP-10 IC50Palbociclib IC50
MM.1S (Multiple Myeloma)≈ 10 nM cancer-research-network.commedchemexpress.comfrontiersin.org200 nM frontiersin.org
Mino (Mantle Cell Lymphoma)≈ 8 nM cancer-research-network.commedchemexpress.comfrontiersin.org45 nM frontiersin.org

Q & A

What is the molecular structure of CP-10, and how does it contribute to CDK6 degradation?

CP-10 is a PROTAC (PROteolysis-Targeting Chimera) composed of three key elements:

  • POI (Protein of Interest) ligand : Palbociclib, a CDK4/6 inhibitor, binds to CDK6.
  • E3 ligase recruiter : Pomalidomide, a cereblon (CRBN) ligand, facilitates ubiquitination.
  • Linker : A PEG-based spacer connects the two ligands, enabling proper ternary complex formation between CDK6 and CRBN .
    This structure allows CP-10 to hijack the ubiquitin-proteasome system, leading to selective CDK6 degradation with a DC50 of 2.1 nM in U251 glioma cells .

How does CP-10 achieve selectivity for CDK6 over CDK4 despite their structural similarities?

CP-10 exhibits >50-fold selectivity for CDK6 (DC50 = 2.1 nM) over CDK4 (DC50 = 180 nM). Key factors include:

  • Ternary complex stability : The spatial orientation of the linker optimizes interactions between CDK6 and CRBN, which is less favorable for CDK4 .
  • Ubiquitination efficiency : CDK6 has 18 lysine residues (vs. 11 in CDK4), providing more ubiquitination sites .
  • Kinase-independent degradation : CP-10 degrades CDK6 even when its kinase function is inhibited, unlike traditional inhibitors .

What experimental approaches validate the degradation efficiency and specificity of CP-10 in cellular models?

  • Western blotting : Quantify CDK6 protein levels post-treatment (e.g., 89% degradation at 100 nM in U251 cells) .
  • DC50 determination : Use dose-response curves to calculate the half-maximal degradation concentration (2.1 nM for CDK6) .
  • Proliferation assays : Compare CP-10’s IC50 values (e.g., 8–10 nM in Mino and MM.1S cells) to palbociclib (45–200 nM) to confirm enhanced efficacy .
  • Mutant models : Test degradation of CDK6 mutants (e.g., D163G, S178P) to assess resistance mitigation .

How can researchers optimize linker chemistry to enhance CP-10’s degradation efficacy?

  • Flexibility vs. rigidity : PEG-based linkers (as in CP-10) improve solubility and ternary complex formation, whereas rigid groups (e.g., alkynes) reduce potency .
  • Length optimization : Short linkers (e.g., 1-unit PEG in CP-10) minimize steric hindrance between CDK6 and CRBN .
  • SAR studies : Compare analogs with varied linkers (e.g., phenoxyacetamide in BSJ-03-123) to identify optimal spacer properties .

What strategies are employed to assess off-target effects of CP-10 in proteome-wide studies?

  • Global proteomics : Use mass spectrometry to quantify changes in >5,000 proteins post-treatment, confirming CDK6-specific degradation .
  • CRBN dependency : Treat cells with CRBN knockout or CRBN-binding competitors (e.g., thalidomide) to validate on-target degradation .
  • Kinome profiling : Compare CP-10’s effects to parental inhibitors (e.g., palbociclib) to rule out kinase inhibition-related off-targets .

How does CP-10 overcome resistance due to CDK6 mutations, and what experimental models demonstrate this?

  • Mutant degradation : CP-10 degrates CDK6 with D163G and S178P mutations, common in palbociclib-resistant cancers, at DC50 values comparable to wild-type .
  • Proliferation assays : In lenvatinib-resistant hepatocellular carcinoma cells, CP-10 (50 nM) synergizes with kinase inhibitors to restore sensitivity .
  • Xenograft models : Use patient-derived xenografts (PDXs) with CDK6 amplifications to validate in vivo efficacy .

What in vivo models are appropriate for evaluating CP-10’s pharmacokinetics and therapeutic efficacy?

  • Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in murine models to optimize dosing regimens .
  • Tumor xenografts : Subcutaneous or orthotopic models (e.g., multiple myeloma or AML) assess tumor regression and survival benefits .
  • Toxicology profiling : Monitor hematopoietic toxicity, a concern with CDK4/6 inhibitors, using complete blood count (CBC) analyses .

How does CP-10 compare to other CDK6 degraders like BSJ-03-123 in terms of mechanism and selectivity?

Parameter CP-10 BSJ-03-123
E3 ligase CRBNCRBN
Linker PEG-basedPhenoxyacetamide
DC50 (CDK6) 2.1 nM~10 nM
Selectivity >50-fold over CDK4>10-fold over CDK4
Resistance models Effective against D163G/S178PLimited data
CP-10’s shorter linker and optimized ternary complex stability contribute to its superior potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK6 degrader CP-10
Reactant of Route 2
Reactant of Route 2
CDK6 degrader CP-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.